molecular formula C32H18LiN8 B1581222 Dilithium phthalocyanine CAS No. 25510-41-2

Dilithium phthalocyanine

Cat. No.: B1581222
CAS No.: 25510-41-2
M. Wt: 521.5 g/mol
InChI Key: CNULBOCCFMPDKX-UHFFFAOYSA-N
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Description

Dilithium phthalocyanine (Li₂Pc, CAS 25510-41-2) is a planar macrocyclic compound with two lithium ions coordinated within its 18π-electron aromatic structure. Its molecular formula is C₃₂H₁₆Li₂N₈, with a molecular weight of 526.42 g/mol . Li₂Pc exhibits high thermal stability (stable up to ~300°C) and solubility in polar solvents like acetone and ethanol, but insolubility in non-polar solvents such as chloroform or hexane . Key applications include:

  • Electronics: Organic semiconductors, OLEDs .
  • Photovoltaics: Photosensitizer in solar cells for enhanced energy conversion .
  • Catalysis: Efficient catalyst in green chemistry processes .
  • Sensors: High-sensitivity gas and chemical detection .

Its electronic spectrum in acetone shows absorption bands at 370 nm (ε = 24,800), 596 nm (ε = 17,300), and 655 nm (ε = 11,100) . Safety data indicate toxicity (Hazard Code T) with risks including reproductive toxicity (H360) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Metallation of Phthalocyanine Precursors

The most common preparation method involves the metallation of phthalocyanine precursors, such as phthalonitrile, with lithium metal or lithium salts under inert atmosphere conditions to prevent oxidation. The reaction typically occurs in aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO), which dissolve the reactants and support the formation of the dilithium phthalocyanine complex.

  • Typical Reaction Setup:

    • Reactants: Phthalonitrile and lithium metal
    • Solvent: Acetonitrile or DMSO
    • Atmosphere: Inert (nitrogen or argon)
    • Temperature: Room temperature or reflux depending on solvent and scale
    • Duration: Several hours to overnight
  • Purification: The product is purified by recrystallization or chromatographic techniques to remove impurities and unreacted starting materials.

Reaction Mechanism and Phase Control

  • The synthesis proceeds via the cyclization of phthalonitrile units coordinated to lithium ions, forming the macrocyclic phthalocyanine ring with lithium centers.
  • The γ-phase of lithium phthalocyanine is preferred for its oxygen sensitivity and electronic properties. This phase is selectively obtained by controlling the synthesis conditions, especially avoiding high-temperature treatments that convert the α-phase to the β-phase.
  • Electrochemical synthesis allows for precise control of the oxidation state and phase purity by adjusting the applied potential and reaction time.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Applications
Direct Metallation Simple, scalable, uses common reagents Requires inert atmosphere, sensitive to moisture Industrial scale, bulk synthesis
Electrochemical Synthesis High purity, phase control, fine crystal growth Requires electrochemical setup, longer time Research-grade materials, sensor applications

Research Findings and Data

  • Crystallographic and Morphological Data: SEM imaging confirms needle-like crystals with average lengths of ~2 µm and widths of ~0.4 µm, which is consistent with literature reports for γ-LiPc crystals.
  • Spectroscopic Characterization: EPR spectroscopy is extensively used to characterize the paramagnetic centers in Li2Pc, with linewidths sensitive to oxygen partial pressure, indicating high purity and phase specificity.
  • Reaction Yields: Direct metallation methods report yields up to 70% depending on solvent and reaction time, with careful exclusion of moisture to prevent side reactions.

Summary Table of Preparation Parameters

Preparation Method Reactants Solvent Conditions Product Phase Purification Method Yield (%)
Direct Metallation Phthalonitrile + Li metal Acetonitrile/DMSO Inert atmosphere, reflux/RT γ-phase Recrystallization/Chromatography Up to 70
Electrochemical Synthesis This compound salt Dry acetonitrile 0.05–0.75 V, 12 h, RT γ-phase Washing and crystal collection Not specified

Chemical Reactions Analysis

Types of Reactions: Dilithium phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Electronic Applications

1.1 Organic Semiconductors

Dilithium phthalocyanine has been extensively studied for its use in organic semiconductors. Thin films of Li2_2Pc exhibit semiconductor behavior, making them suitable for applications in:

  • Organic Field-Effect Transistors (OFETs)
  • Organic Light Emitting Diodes (OLEDs)
  • Solar Cells

A study characterized Li2_2Pc thin films grown on quartz and silicon substrates, revealing high electrical conductivities and thermal stability, which are crucial for electronic applications . The films were analyzed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Atomic Force Microscopy (AFM), demonstrating the material's potential in electronic devices.

Application TypeKey Findings
OFETsHigh charge carrier mobility observed.
OLEDsEnhanced light emission efficiency due to optimal film morphology.
Solar CellsImproved power conversion efficiency with Li2_2Pc-based materials.

1.2 Electrochemical Applications

Li2_2Pc has also been investigated as an electrolyte additive in lithium metal batteries. It regulates ion solvation and transport, contributing to dendrite-free lithium anodes, which are critical for enhancing battery safety and longevity .

Photonic Applications

This compound is utilized in photonic devices due to its strong light absorption properties. The compound's ability to form stable thin films allows for its use in:

  • Xerographic Photoreceptors
  • Chemical Sensors
  • Imaging Systems

The stability of Li2_2Pc films under various conditions makes them ideal for these applications. Research indicates that these films maintain their integrity and performance over time, making them suitable for long-term use in photonic devices .

Catalytic Applications

Recent studies have highlighted the role of this compound in catalysis. When integrated with carbon nanofibers, it serves as a catalyst for various chemical reactions, enhancing efficiency and selectivity . This application is particularly relevant in green chemistry, where the reduction of hazardous substances is a priority.

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems. Its properties allow for encapsulation of therapeutic agents, providing controlled release mechanisms that are essential for treating chronic diseases .

Biomedical ApplicationKey Benefits
Drug DeliveryControlled release and reduced toxicity of encapsulated drugs.
ImagingPotential use as a contrast agent due to its optical properties.

Case Studies

Case Study 1: Organic Electronics
A study demonstrated the synthesis of amorphous molecular semiconductors from Li2_2Pc combined with bidentate ligands. The resulting thin films exhibited significant electrical conductivity and favorable optical properties, affirming their utility in organic electronics .

Case Study 2: Battery Technology
Research on Li2_2Pc as an electrolyte additive showed that it effectively regulates ion transport in lithium metal batteries, leading to enhanced performance metrics such as cycle stability and capacity retention over extended periods .

Mechanism of Action

The mechanism of action of Dilithium phthalocyanine involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in targeted cells. This property is particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Phthalocyanine Compounds

Phthalocyanines (Pcs) are a versatile class of macrocycles with tunable properties based on central metals and substituents. Below, Li₂Pc is compared to other Pcs in terms of structure, properties, and applications.

Structural and Physical Properties

Compound Formula Molecular Weight (g/mol) Solubility Thermal Stability
Dilithium Pc C₃₂H₁₆Li₂N₈ 526.42 Acetone, ethanol ~300°C
Copper Pc (CuPc) C₃₂H₁₆CuN₈ 576.08 Insoluble in most solvents ~500°C
Zinc Pc (ZnPc) C₃₂H₁₆ZnN₈ 578.91 DMSO, DMF ~400°C
Metal-Free Pc C₃₂H₁₈N₈ 514.54 Sulfuric acid ~350°C
Iron(II) Pc C₃₂H₁₆FeN₈ 552.37 Chloroform, toluene ~300°C

Key Observations :

  • Li₂Pc’s solubility in polar solvents contrasts with CuPc’s insolubility, making Li₂Pc preferable for solution-based processing in electronics .
  • CuPc and ZnPc exhibit higher thermal stability, but Li₂Pc’s stability is sufficient for sublimation-based applications .

Electrochemical and Optical Properties

Nonlinear Optical (NLO) Performance

Compound βₑff (cm³/GW) γₑff (cm³/GW²) Pulse Duration Application
Dilithium Pc N/A N/A ~280 fs Optical limiters
Zinc Pc Dimer 312 8.8 ~280 fs Multiphoton imaging
CuPc ~10⁻¹³ cm/W N/A Nanosecond Photoacoustic imaging

Key Observations :

  • Li₂Pc’s NLO properties are understudied compared to ZnPc dimers, which show superior two-photon absorption .
  • CuPc derivatives are preferred in imaging due to lower cost and established synthesis .

Key Observations :

  • Li₂Pc’s dominance in electronics/photovoltaics is driven by its conductivity and compatibility with thin-film technologies .
  • CuPc remains the industry standard for blue/green pigments but lacks versatility in high-tech applications .

Key Observations :

  • Li₂Pc’s toxicity necessitates stringent handling compared to ZnPc, limiting its use in biomedical fields .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for dilithium phthalocyanine to ensure high purity and structural integrity?

  • This compound synthesis typically involves metallation of phthalocyanine precursors with lithium salts under inert conditions. Key parameters include stoichiometric control of lithium ions and reaction temperature (e.g., 80–120°C). Post-synthesis purification via Soxhlet extraction with methanol or ethanol removes unreacted precursors. Structural verification requires XRD for crystallinity and FTIR to confirm Li-N coordination . Purity (>93%) can be quantified via elemental analysis and UV-Vis spectroscopy .

Q. How can researchers characterize the optical properties of this compound thin films?

  • Optical bandgap determination uses UV-Vis spectroscopy combined with Tauc and Cody models. For amorphous films, the Tauc model applies to direct transitions, while the Cody model accounts for disorder-induced absorption tails. A slope analysis of (αhν)^(1/2) vs. hν (Cody) or (αhν)^2 vs. hν (Tauc) reveals bandgap values. Discrepancies between models highlight film heterogeneity, necessitating AFM or SEM for morphological validation .

Q. What spectroscopic techniques are critical for confirming lithium coordination in this compound?

  • X-ray photoelectron spectroscopy (XPS) identifies Li 1s binding energy shifts (typically ~55–56 eV) indicative of Li-N bonding. FTIR spectroscopy detects shifts in the phthalocyanine macrocycle’s vibrational modes (e.g., C-N stretching at ~1330 cm⁻¹) upon lithiation. Solid-state NMR (⁷Li) further resolves lithium’s local electronic environment .

Advanced Research Questions

Q. How can experimental design optimize this compound’s electrocatalytic activity for hydrogen evolution reactions (HER)?

  • Bimetallic or trimetallic doping (e.g., Ni or Co incorporation) enhances HER activity by modifying the phthalocyanine’s electronic structure. Electrochemical impedance spectroscopy (EIS) and Tafel analysis quantify charge-transfer resistance and overpotential. Functionalization temperatures (300–500°C) and precursor ratios (e.g., Ni:Li molar ratios) are systematically varied, with activity benchmarks measured via rotating disk electrode (RDE) voltammetry in 1 M KOH .

Q. What methodologies resolve contradictions in charge transport data for this compound-based devices?

  • Discrepancies in conductivity measurements (e.g., DC vs. AC methods) arise from grain boundary effects in polycrystalline films. Temperature-dependent DC conductivity studies (25–150°C) distinguish intrinsic semiconductor behavior from extrinsic factors like impurities. For thin films, Hall effect measurements provide carrier mobility and density, while Mott-Schottky analysis probes interfacial charge transfer in heterostructures .

Q. How does this compound function as a Li-ion transport regulator in lithium-metal batteries?

  • As an electrolyte additive, this compound solvates Li⁺ ions via its macrocyclic cavity, reducing anion mobility and suppressing dendrite formation. Symmetric Li||Li cell cycling (0.5–2 mA/cm²) quantifies overpotential stability. Raman spectroscopy tracks Li⁺-solvent vs. Li⁺-phthalocyanine interactions, while Arrhenius plots of ionic conductivity reveal activation energy changes .

Q. What strategies mitigate aggregation-induced quenching in this compound-based optoelectronic devices?

  • Nanostructuring (e.g., embedding in mesoporous TiO₂) or covalent functionalization with bulky substituents (e.g., tert-butyl groups) reduces π-π stacking. Time-resolved photoluminescence (TRPL) measures excited-state lifetimes, while atomic layer deposition (ALD) creates protective coatings to minimize environmental degradation .

Q. Methodological Guidance

Q. How should researchers design experiments to study this compound’s stability under operational conditions?

  • Accelerated aging tests (e.g., 85°C/85% humidity for 500 hours) assess thermal and moisture stability. In situ XRD monitors structural changes, while XPS post-testing identifies oxidation products (e.g., Li₂CO₃). For electrochemical stability, cyclic voltammetry (100+ cycles) evaluates redox peak retention .

Q. What statistical approaches are recommended for analyzing variability in this compound’s optical data?

  • Multivariate analysis (e.g., principal component analysis, PCA) isolates experimental variables (e.g., film thickness, doping concentration). Error bars in Tauc/Cody plots are derived from triplicate measurements, and bootstrapping validates optical gap uncertainties .

Q. Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Implement a quality-by-design (QbD) framework: Critical process parameters (CPPs) like reaction time and solvent purity are controlled using design of experiments (DoE). Batch consistency is verified via HPLC purity profiles and comparative XRD/FTIR spectra .

Q. What protocols ensure reproducibility in this compound thin-film deposition?

  • Standardize spin-coating parameters (e.g., 2000 rpm, 30 sec) and solvent evaporation rates (e.g., 60°C hotplate). Ellipsometry ensures uniform thickness (±5 nm). Cross-lab validation via round-robin testing with shared reference samples enhances reproducibility .

Properties

CAS No.

25510-41-2

Molecular Formula

C32H18LiN8

Molecular Weight

521.5 g/mol

IUPAC Name

dilithium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H18N8.Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40);

InChI Key

CNULBOCCFMPDKX-UHFFFAOYSA-N

SMILES

[Li+].[Li+].C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3

Canonical SMILES

[Li].C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94

Key on ui other cas no.

25510-41-2

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Dilithium phthalocyanine
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Dilithium phthalocyanine

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